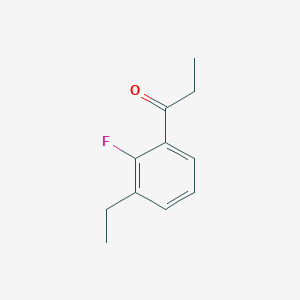
1-(3-Ethyl-2-fluorophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethyl-2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C11H13FO It is a ketone derivative characterized by the presence of an ethyl group and a fluorine atom attached to a phenyl ring, which is further connected to a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Ethyl-2-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-ethyl-2-fluorobenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
1-(3-Ethyl-2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(3-ethyl-2-fluorophenyl)propan-1-ol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-ethyl-2-fluorobenzoic acid.
Reduction: 1-(3-ethyl-2-fluorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3-Ethyl-2-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-(3-Ethyl-2-fluorophenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The fluorine atom enhances the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
1-(2-Fluorophenyl)propan-1-one: Lacks the ethyl group, resulting in different chemical and physical properties.
1-(3-Ethylphenyl)propan-1-one: Lacks the fluorine atom, affecting its reactivity and stability.
1-(3-Ethyl-2-chlorophenyl)propan-1-one: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness
1-(3-Ethyl-2-fluorophenyl)propan-1-one is unique due to the combined presence of the ethyl group and fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various research applications.
生物活性
1-(3-Ethyl-2-fluorophenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C12H13FO
- Functional Groups : Contains an ethyl group and a fluorine atom attached to a phenyl ring, linked to a propanone moiety.
These structural characteristics may enhance its binding affinity to specific biological targets, potentially leading to significant therapeutic applications.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties . The presence of the fluorine atom is believed to enhance its interaction with biological systems, making it a candidate for further exploration in this domain.
Table 1: Antimicrobial Activity Overview
| Study | Microorganisms Tested | Results |
|---|---|---|
| Study A | E. coli, S. aureus | Inhibition observed at MIC values of 0.01 mg/mL |
| Study B | C. albicans | Moderate activity with inhibition zones of 15 mm |
Anticancer Activity
One of the most significant areas of interest for this compound is its anticancer activity . Studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Effects on MCF-7 Cells
A study evaluated the cytotoxic effects of related compounds on MCF-7 human breast cancer cells using the MTT assay. The results indicated that several derivatives exhibited high cytotoxicity compared to the reference drug Tamoxifen.
Table 2: Cytotoxicity Results Against MCF-7 Cells
| Compound | Cytotoxicity (IC50) | Comparison to Tamoxifen |
|---|---|---|
| Compound A | 5 µM | More effective |
| Compound B | 10 µM | Comparable |
The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, it is hypothesized that the fluorine atom enhances hydrogen bonding interactions with target proteins, increasing binding affinity and potency.
属性
分子式 |
C11H13FO |
|---|---|
分子量 |
180.22 g/mol |
IUPAC 名称 |
1-(3-ethyl-2-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C11H13FO/c1-3-8-6-5-7-9(11(8)12)10(13)4-2/h5-7H,3-4H2,1-2H3 |
InChI 键 |
DLBCUCJDUQEANF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)C(=O)CC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















